2-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1-isoindolinone
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Overview
Description
2-[4-(8-Methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1-isoindolinone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of isoindolinones, which are characterized by a fused ring system incorporating an indole moiety. The presence of the methoxy group and the tetrahydropyridoindole structure contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1-isoindolinone typically involves multiple steps, starting from readily available precursors. One common approach includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Methoxylation: Introduction of the methoxy group can be achieved via methylation using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Isoindolinone Ring: This step involves cyclization reactions, often using phthalic anhydride and an amine to form the isoindolinone structure.
Coupling Reactions: The final step includes coupling the indole derivative with the isoindolinone precursor under conditions that facilitate the formation of the desired product, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential in various assays, particularly in studying enzyme interactions and receptor binding due to its indole moiety, which is known to interact with biological targets.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer properties. The methoxy group and the tetrahydropyridoindole structure are crucial for its bioactivity.
Industry
Industrially, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties, such as improved stability or bioavailability.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1-isoindolinone involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The methoxy group enhances its binding affinity and specificity, while the isoindolinone structure provides stability and resistance to metabolic degradation.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Lacks the methoxy group and isoindolinone structure, resulting in different chemical and biological properties.
8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Similar methoxy group but different substitution pattern, affecting its reactivity and bioactivity.
Uniqueness
The uniqueness of 2-[4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutyl]-1-isoindolinone lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the methoxy group and the isoindolinone ring system distinguishes it from other related compounds, making it a valuable molecule for research and development in various scientific fields.
Properties
Molecular Formula |
C24H25N3O3 |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C24H25N3O3/c1-30-17-8-9-21-19(13-17)20-15-26(12-10-22(20)25-21)23(28)7-4-11-27-14-16-5-2-3-6-18(16)24(27)29/h2-3,5-6,8-9,13,25H,4,7,10-12,14-15H2,1H3 |
InChI Key |
LWNYGLLXTONMEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCCN4CC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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